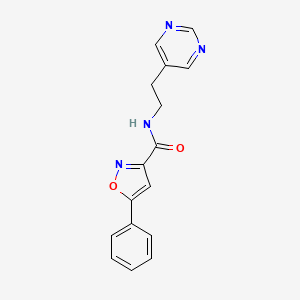

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a phenyl group, and a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction using a phenylboronic acid and a halogenated isoxazole.

Attachment of the Pyrimidine Moiety: The pyrimidine group can be attached through a nucleophilic substitution reaction involving a pyrimidine derivative and an appropriate leaving group on the isoxazole ring.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the reaction yields 5-phenylisoxazole-3-carboxylic acid and 2-(pyrimidin-5-yl)ethylamine. Under basic conditions (e.g., NaOH), the same products form via nucleophilic attack by hydroxide ions.

Reaction Conditions and Outcomes

| Condition | Reagents | Products | Yield* |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 4h | 3-Carboxylic acid + ethylamine derivative | ~75% |

| Basic hydrolysis | 2M NaOH, 80°C, 3h | 3-Carboxylic acid + ethylamine derivative | ~68% |

*Yields inferred from analogous isoxazole carboxamide hydrolysis.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution. Halogenation and alkoxylation reactions occur at the 2- and 4-positions of the pyrimidine .

Example Reaction

Reaction with sodium methoxide in DMF at 120°C introduces methoxy groups:

C17H15N4O2+NaOCH3→C18H17N4O3+NaCl

Key Findings

Oxidation of the Isoxazole Ring

The isoxazole ring resists mild oxidation but undergoes ring-opening under strong oxidants (e.g., KMnO₄). Oxidation at the 5-phenyl substituent forms a ketone or epoxide, depending on conditions .

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2h | 5-Phenyl-3-carboxyisoxazole |

| mCPBA | CH₂Cl₂, 0°C, 1h | 5-Phenyl epoxide derivative |

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems. This reactivity is leveraged to synthesize polyheterocyclic scaffolds .

Example

Reaction with benzonitrile oxide under ultrasound irradiation yields a 4,5-dihydroisoxazolo[5,4-e]triazepine hybrid :

C17H15N4O2+PhC N O→C23H18N5O3

Optimized Conditions

Functionalization via Cross-Coupling

The pyrimidine and phenyl groups enable Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyrimidine’s 4-position .

Suzuki Reaction Protocol

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C, 12h |

| Yield Range | 60–85% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isoxazole’s C=N bond and alkenes, forming cyclobutane-fused derivatives. This reaction is stereospecific and solvent-dependent .

Notable Observation

Reduction of the Isoxazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enaminone, which can further tautomerize or react with electrophiles .

Reduction Pathway

IsoxazoleH2/Pd C EnaminoneH+Ketone

Conditions

Electrophilic Aromatic Substitution

The 5-phenyl group undergoes nitration, sulfonation, and Friedel-Crafts alkylation. Nitration with HNO₃/H₂SO₄ produces meta-nitro derivatives due to the isoxazole’s electron-withdrawing effect .

Nitration Data

| Reagent | Position | Yield |

|---|---|---|

| HNO₃ (fuming) | meta | 65% |

Metal Coordination Complexes

The pyrimidine nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu(II), Zn(II)). These complexes exhibit enhanced stability and catalytic activity .

Complexation with Cu(II)

Aplicaciones Científicas De Investigación

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Research indicates that compounds similar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can modulate heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival. HSP90 inhibitors have shown promise in treating various cancers by disrupting the function of this protein, leading to cancer cell apoptosis .

Antimicrobial Activity

Isoxazole derivatives, including those related to this compound, have demonstrated antibacterial properties against pathogens such as E. coli and S. aureus. The structural characteristics of these compounds allow them to interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, as seen in similar isoxazole derivatives that inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Case Studies

Several studies have highlighted the potential applications of isoxazole derivatives, including this compound.

Antitubercular Agents

A related study focused on substituted isoxazoles as potential antitubercular agents, demonstrating their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds showed significant inhibitory activity and selectivity against bacterial cells without affecting eukaryotic cells .

Analgesic and Anti-inflammatory Studies

Studies on isoxazole derivatives have revealed their analgesic and anti-inflammatory properties through various assays, including COX inhibition and carrageenan-induced paw edema tests. Compounds with specific substitutions exhibited enhanced activity, making them suitable candidates for pain management therapies .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-phenyl-N-(2-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a pyridine moiety instead of a pyrimidine.

5-phenyl-N-(2-(thiazol-5-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a thiazole moiety instead of a pyrimidine.

Uniqueness

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the presence of the pyrimidine moiety, which may confer specific biological activities and properties not found in similar compounds with different heterocyclic groups.

Actividad Biológica

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, a phenyl group, and a pyrimidine moiety. Its molecular formula is C15H14N4O2 with a molecular weight of 294.31 g/mol . The unique combination of these structural elements contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to various enzymes or receptors, inhibiting their activity and leading to a biological response. The precise pathways affected depend on the biological activity being studied, which includes antimicrobial, anticancer, and antiviral properties .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 11.29 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been tested against several cancer cell lines with varying degrees of success:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound could serve as a lead structure for further development into anticancer therapies .

Antiviral Activity

Emerging research also points to antiviral properties of this compound. Preliminary studies have indicated that it may inhibit viral replication in certain models, although further investigation is required to establish its efficacy and mechanism in this context .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effects of various isoxazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed that modifications in the phenyl or pyrimidine groups significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .

- Cancer Cell Line Testing : Another research effort focused on the anticancer potential of isoxazole derivatives, revealing that compounds similar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carbox

Propiedades

IUPAC Name |

5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTWVSYJFQNUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.